REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH:10]([CH3:12])[CH3:11].[Li]CCCC.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH:10]([CH3:12])[CH3:11].[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([B:18]([OH:23])[OH:19])=[C:3]([CH:10]([CH3:12])[CH3:11])[CH:4]=1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC)C(C)C
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with HCl (1N)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether three times
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)OC)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)B(O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH:10]([CH3:12])[CH3:11].[Li]CCCC.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH:10]([CH3:12])[CH3:11].[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([B:18]([OH:23])[OH:19])=[C:3]([CH:10]([CH3:12])[CH3:11])[CH:4]=1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC)C(C)C
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at −78° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with HCl (1N)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether three times
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)OC)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)B(O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |